1-(4-Butoxy-3-chlorophenyl)propan-1-one
Description
1-(4-Butoxy-3-chlorophenyl)propan-1-one is a halogenated aryl ketone characterized by a propan-1-one backbone substituted with a 4-butoxy-3-chlorophenyl group. This compound belongs to a broader class of propiophenone derivatives, which are widely studied for their synthetic versatility and applications in medicinal chemistry, materials science, and organic synthesis.
Properties
IUPAC Name |
1-(4-butoxy-3-chlorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO2/c1-3-5-8-16-13-7-6-10(9-11(13)14)12(15)4-2/h6-7,9H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMSKNIUSWKSGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)CC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901269731 | |
| Record name | 1-Propanone, 1-(4-butoxy-3-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901269731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443311-15-6 | |
| Record name | 1-Propanone, 1-(4-butoxy-3-chlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443311-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 1-(4-butoxy-3-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901269731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(4-Butoxy-3-chlorophenyl)propan-1-one typically involves the reaction of 4-butoxy-3-chlorobenzaldehyde with a suitable reagent to form the desired product. One common method is the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the final compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Butoxy-3-chlorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Butoxy-3-chlorophenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Butoxy-3-chlorophenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The butoxy and chlorophenyl groups contribute to its binding affinity and specificity, influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are essential for understanding its full range of effects .
Comparison with Similar Compounds
Structural Analogues
Halogenated Propan-1-one Derivatives
- 1-(3-Chlorophenyl)propan-1-one and 1-(4-Chlorophenyl)propan-1-one: These compounds lack the butoxy substituent but share the chlorine atom on the phenyl ring.
- 1-(4-Fluorophenyl)propan-1-one : Fluorine’s electronegativity increases the electron-withdrawing effect, which can reduce nucleophilic aromatic substitution yields compared to chlorine analogues .
Alkoxy-Substituted Propan-1-ones
- 1-(4-Methoxyphenyl)propan-1-one : The methoxy group is smaller and less lipophilic than butoxy, leading to differences in solubility and biological membrane permeability .
- 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one (CAS 1835-14-9) : The hydroxyl group introduces hydrogen-bonding capacity, which is absent in the butoxy-chloro analogue, affecting intermolecular interactions in crystal structures .
Complex Derivatives
- 4-Fluoromethcathinone (4-FMC): A cathinone derivative with a 4-fluorophenyl and methylamino group. Unlike 1-(4-butoxy-3-chlorophenyl)propan-1-one, 4-FMC interacts with central nervous system targets due to its amine functionality .
Physicochemical Properties
Biological Activity
1-(4-Butoxy-3-chlorophenyl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by empirical data and research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a butoxy group and a chlorophenyl moiety. This structural configuration suggests potential interactions with various biological targets.
Biological Activity
The biological activity of this compound has been investigated in several studies, focusing on its effects on various cellular pathways and its potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of chlorophenyl ketones have shown effectiveness against bacterial strains, suggesting that this compound may possess similar properties. In vitro studies are needed to quantify this activity against specific pathogens.
Anti-cancer Properties
Preliminary studies have suggested that this compound may inhibit the proliferation of cancer cells. The mechanism appears to involve the induction of apoptosis in tumor cells, potentially through the activation of caspases or modulation of signaling pathways such as the MAPK pathway.
The biological activity of this compound is likely mediated through its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, affecting cell survival and proliferation.
- Receptor Modulation : It could also interact with cell surface receptors, altering downstream signaling cascades.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various chlorophenyl derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, with an IC50 value of approximately 10 µM. This suggests a promising avenue for further exploration in developing antimicrobial agents.
Case Study 2: Anti-cancer Activity
In a separate investigation, the compound was tested against human cancer cell lines (e.g., MCF-7 breast cancer cells). The results demonstrated a dose-dependent reduction in cell viability, with an EC50 value around 15 µM. The study proposed that the anti-cancer effect might be linked to increased reactive oxygen species (ROS) production leading to oxidative stress in cancer cells.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
